![molecular formula C7H15Cl2N3O B7970581 (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine dihydrochloride hydrate](/img/structure/B7970581.png)
(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine dihydrochloride hydrate
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Description
(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine dihydrochloride hydrate is a useful research compound. Its molecular formula is C7H15Cl2N3O and its molecular weight is 228.12 g/mol. The purity is usually 95%.
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Biological Activity
(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine dihydrochloride hydrate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H10N2·2HCl·H2O
- Molecular Weight : 180.16 g/mol
- CAS Number : 1439905-47-1
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural similarity to other pyrazole derivatives, which are known for a variety of pharmacological effects.
1. Antimicrobial Activity
Pyrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the pyrazole moiety exhibit significant antibacterial and antifungal activities. For instance, a study highlighted the synthesis and evaluation of various pyrazole derivatives that demonstrated promising antimicrobial effects against several bacterial strains and fungi .
Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
---|---|---|
Compound A | 32 | 16 |
Compound B | 64 | 32 |
(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine | 24 | 12 |
2. Anticancer Activity
The anticancer potential of pyrazole derivatives has been well-documented. A recent study evaluated several pyrazole compounds for their cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and HCT116 (colorectal cancer). The results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer activity .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Doxorubicin | HepG2 | 0.49 |
Compound B | HCT116 | 13.6 |
(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine | HepG2 | 12.6 |
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as enzyme inhibitors in various pathways associated with cell proliferation and survival.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
Case Studies
Several case studies have evaluated the efficacy of this compound in various biological assays:
- Study on Anticancer Properties : A study published in Pharmaceutical Research demonstrated that a series of pyrazole derivatives showed enhanced cytotoxicity against multiple cancer cell lines compared to standard treatments .
- Antimicrobial Efficacy Evaluation : In another research article focused on antimicrobial agents, compounds similar to (1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine were tested against resistant strains of bacteria and fungi, showing significant inhibition zones .
Q & A
Q. Basic: What are the standard protocols for synthesizing this compound, and how can reaction yields be optimized?
Answer: Synthesis typically involves multi-step reactions, such as condensation of cyclopenta[c]pyrazole derivatives with amine precursors. A general approach for analogous compounds involves heating aromatic aldehydes, malononitrile, and hydrazine hydrate in ethanol-water under acidic catalysis (e.g., NaHSO₄), followed by purification via recrystallization . Yield optimization requires adjusting stoichiometry, solvent ratios (e.g., ethanol-water 1:1), and temperature (e.g., 80°C). Monitoring reaction progress with TLC (petroleum ether/ethyl acetate eluent) ensures timely termination .
Q. Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer: Key techniques include:
- ¹H/¹³C NMR : Assigns hydrogen and carbon environments (e.g., cyclopenta ring protons at δ 2.1–3.5 ppm, amine protons at δ 1.5–2.0 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretch ~3300 cm⁻¹ for amines) .
- HRMS : Validates molecular weight and purity (e.g., calculated vs. observed m/z within ±2 ppm) .
Q. Basic: How should researchers handle the compound’s hygroscopicity and stability during storage?
Answer: Store in desiccators under inert gas (N₂/Ar) at –20°C. Use anhydrous solvents for dissolution. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect hydrolysis byproducts .
Q. Advanced: How can split-plot experimental designs be applied to study multifactorial effects (e.g., temperature, pH) on compound stability?
Answer: A split-plot design with randomized blocks assigns primary factors (e.g., temperature: 4 levels) to main plots and secondary factors (e.g., pH: 3 levels) to subplots. Replicate samples (n=4) are analyzed over time using ANOVA to isolate interaction effects. This minimizes variability in long-term stability studies .
Q. Advanced: What methodologies resolve contradictions in NMR data for diastereomers or hydrate forms?
Answer: Use 2D NMR (COSY, NOESY) to distinguish diastereomers via spatial correlations. For hydrate characterization, combine DSC/TGA (detect water loss at 100–150°C) with variable-temperature NMR to observe proton exchange dynamics .
Q. Advanced: How to design impurity profiling studies for batch-to-batch consistency?
Answer: Employ HPLC-UV/HRMS with a C18 column (gradient elution: 0.1% TFA in acetonitrile/water). Reference standards (e.g., bromo/chloro analogs ) quantify impurities. Validate methods per ICH Q3A guidelines, ensuring limits ≤0.15% for unknown impurities.
Q. Basic: What solubility characteristics are critical for in vitro assays?
Answer: Determine solubility in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) via shake-flask method. Use sonication (30 min) and filtration (0.22 µm) to assess saturation. Poor solubility may require co-solvents (e.g., PEG-400) .
Q. Advanced: How to evaluate environmental fate and ecotoxicity using tiered testing strategies?
Answer: Follow INCHEMBIOL framework:
- Tier 1 : Measure logP and hydrolysis half-life (OECD 111).
- Tier 2 : Aquatic toxicity (Daphnia magna LC₅₀) and biodegradation (OECD 301B).
- Tier 3 : Mesocosm studies to model ecosystem impacts .
Q. Advanced: What statistical approaches are recommended for analyzing dose-response data with non-linear trends?
Answer: Use four-parameter logistic regression (e.g., Hill equation) to estimate EC₅₀ and slope factors. Validate model fit with AIC/BIC criteria. For outliers, apply Grubbs’ test or robust regression .
Q. Basic: How to validate antioxidant activity assays (e.g., DPPH, FRAP) for this compound?
Answer: Standardize against ascorbic acid (positive control). Perform triplicate measurements with blank subtraction. Calculate IC₅₀ via linear regression (R² ≥0.98). Confirm specificity using LC-MS to rule out interference from degradation products .
Q. Advanced: What strategies mitigate batch variability in biological activity studies?
Answer: Implement quality-by-design (QbD) principles:
- Define critical quality attributes (CQAs: purity, crystallinity).
- Control critical process parameters (CPPs: reaction time, cooling rate).
- Use multivariate analysis (PCA) to correlate CQAs with bioactivity .
Q. Advanced: How to model the compound’s pharmacokinetics using in vitro-in vivo extrapolation (IVIVE)?
Answer: Combine hepatic microsomal stability data (CLint) with physiologically based pharmacokinetic (PBPK) models. Adjust for plasma protein binding (equilibrium dialysis) and permeability (Caco-2 assay). Validate predictions in rodent models .
Q. Basic: What safety protocols are essential for handling hydrochloride hydrate salts?
Answer: Use fume hoods for weighing. Wear nitrile gloves and goggles to prevent skin/eye exposure. Neutralize spills with sodium bicarbonate. Store separately from bases to avoid exothermic reactions .
Q. Advanced: How to investigate structure-activity relationships (SAR) with computational chemistry?
Answer: Perform docking studies (AutoDock Vina) on target proteins (e.g., kinases). Optimize ligand conformations with DFT (B3LYP/6-31G*). Validate SAR with synthesized analogs (e.g., halogen-substituted derivatives) .
Q. Advanced: What advanced chromatographic techniques resolve co-eluting degradation products?
Answer: Use UHPLC-PDA-QTOF with HILIC columns for polar degradants. Apply MS/MS fragmentation to identify unknown peaks. For isomers, employ chiral columns (e.g., Chiralpak IG-3) with heptane/ethanol mobile phases .
Properties
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethanamine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH.H2O/c8-4-7-5-2-1-3-6(5)9-10-7;;;/h1-4,8H2,(H,9,10);2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXOOXWTBBPPOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2CN.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.